molecular formula C6H11NO B14101592 (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane

Cat. No.: B14101592
M. Wt: 113.16 g/mol
InChI Key: JNYWVERKQKRXSL-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane is an enantiomerically pure, bridged bicyclic morpholine that serves as a critical chiral building block in organic synthesis and pharmaceutical research. This compound features a rigid [2.2.2] bicyclic scaffold that imposes specific three-dimensional constraints, making it highly valuable for constructing stereochemically defined molecules with potential biological activity. Its primary research value lies in its application as a key zigzag-shaped pharmacophore in the development of potent Isocitrate Dehydrogenase 1 mutant (IDH1mut) inhibitors for the treatment of conditions like glioma . Efficient and stereoselective synthetic routes have been established to access this specific enantiomer, often starting from optically pure (2S,5S)-5-hydroxypipecolic acid, with the (1R,4R) configuration sometimes being achieved through a strategic inversion of both stereocenters from a common chiral bicyclic lactone intermediate . The structural framework is closely related to other privileged scaffolds in drug discovery, and its crystal structure and absolute (1R,4R) configuration have been confirmed by X-ray analysis, which showed no intermolecular hydrogen bonds in the crystal lattice . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane

InChI

InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1

InChI Key

JNYWVERKQKRXSL-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@H]1CN2

Canonical SMILES

C1CC2COC1CN2

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

  • Lactam Formation : HPA undergoes intramolecular cyclization under acidic conditions to form a piperidinone lactam.
  • Reductive Amination : The lactam is reduced to a secondary amine using catalytic hydrogenation (H₂, Pd/C).
  • Lactone Intermediate Synthesis : The amine is converted to a bicyclic lactone via a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding a cis-diol lactone.
  • Epimerization : Crystallization-induced diastereomer transformation (CIDT) selectively inverts stereocenters to generate the (1R,4R) configuration.
  • Ti(OiPr)₄-Mediated Cyclization : Titanium isopropoxide facilitates an intramolecular SN2 ring closure, forming the bicyclic morpholine core.

Yield and Stereochemical Outcomes

This route achieves a 25% overall yield with >99% enantiomeric excess (ee) for the (1R,4R)-enantiomer. The Ti(OiPr)₄ step is critical for stereoretention, as the Lewis acid coordinates to the lactone oxygen, ensuring proper orbital alignment during ring closure.

Lactonization of Diastereomeric Precursors

A complementary approach, reported by Krishnamurthy et al. (2015), leverages diastereomeric resolution to access the (1R,4R) configuration. This method focuses on synthesizing a tert-butoxycarbonyl (Boc)-protected derivative, which can be deprotected to yield the target compound.

Reaction Sequence

  • Diastereomer Formation : A cis-dihydroxy piperidine carboxylate is treated with 4 M HCl in 1,4-dioxane, inducing lactonization to form a bicyclic lactone.
  • Boc Protection : The lactone is protected with di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).
  • Crystallographic Resolution : The Boc-protected lactone is crystallized to isolate the (1R,4R)-diastereomer, confirmed via X-ray analysis.

Comparative Analysis of Methods

Parameter HPA-Based Synthesis Diastereomeric Resolution
Starting Material (2S,5S)-HPA Diastereomeric piperidine carboxylate
Key Step Ti(OiPr)₄-mediated cyclization HCl-induced lactonization
Stereochemical Control CIDT and Lewis acid assistance Crystallographic resolution
Overall Yield 25% Not reported
Scalability Industrial (multi-gram) Laboratory-scale
Protection/Deprotection Steps None Requires Boc group manipulation

The HPA route is superior for large-scale production due to its higher yield and fewer purification steps. In contrast, the diastereomeric resolution method is advantageous for accessing derivatives with protective groups for further functionalization.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues: Heteroatom Position and Ring Size

The bicyclic framework of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane distinguishes it from related compounds through heteroatom placement and ring size. Key comparisons include:

2,5-Diazabicyclo[2.2.2]octane Derivatives :

  • Structure : Contains two nitrogen atoms (2,5-diaza) in the [2.2.2] ring.
  • Function : Designed as sigma-1 receptor ligands, with rigidification of piperazine analogs improving binding affinity by ~30-fold .
  • Comparison : Replacing oxygen with nitrogen alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions.

2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives :

  • Structure : Smaller [2.2.1] ring with O and N heteroatoms.
  • Function : Used in acetylated forms (e.g., 5-acetyl derivatives) as intermediates for glycine scaffolds .
  • Comparison : The reduced ring size increases steric strain, affecting conformational flexibility and synthetic accessibility.

2-Azabicyclo[3.2.1]octane Derivatives :

  • Structure : Larger [3.2.1] ring with one nitrogen atom.
  • Function : Exhibits stereochemistry-dependent bioactivity; (1R,4R,5S)-enantiomers show superior cytotoxicity compared to (1S,4S,5R)-counterparts .

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Ring Size Key Functional Groups Key Applications
This compound O, N [2.2.2] Lactone Bioactive scaffold
2,5-Diazabicyclo[2.2.2]octane N, N [2.2.2] Piperazine core Sigma receptor ligands
2-Oxa-5-azabicyclo[2.2.1]heptane O, N [2.2.1] Acetyl, ketone Glycine analogs
2-Azabicyclo[3.2.1]octane N [3.2.1] Thioureas Cytotoxic agents
Stereochemical and Functional Group Variations

Stereochemistry :

  • The (1R,4R) configuration in the target compound enables intramolecular lactonization, which is sterically prohibited in trans-isomers .
  • In 2-azabicyclo[3.2.1]octanes, pseudoenantiomeric (1R,4R,5S) derivatives exhibit higher bioactivity than (1S,4S,5R) analogs, highlighting stereochemical precision in drug design .

Functional Groups :

  • Lactone vs. Hydroxyl : The lactone in this compound enhances metabolic stability compared to hydroxylated analogs like exo-2-azabicyclo[2.2.2]octan-6-ol, which require protective group strategies .
  • Acetylated Derivatives : Acetylation of 2-oxa-5-azabicyclo[2.2.1]heptane introduces ketone functionality, enabling further derivatization for glycine-based scaffolds .

Q & A

Q. What synthetic strategies are used to prepare enantiomerically pure (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane?

The compound is synthesized via intramolecular lactonization of cis-5-hydroxypipecolic acid derivatives under acidic conditions. Starting from enantiomerically pure precursors (e.g., cis-5-hydroxypipecolic acid), the reaction selectively forms the bicyclic lactone due to favorable stereoelectronic alignment. The trans-isomer does not cyclize, enabling straightforward separation via crystallization or chromatography . Key steps include:

  • Acid-catalyzed cyclization (e.g., HCl in methanol).
  • Isolation of the lactone by fractional crystallization.
  • Confirmation of enantiopurity via chiral HPLC or X-ray crystallography.

Q. How is the absolute configuration of this compound determined?

The configuration is confirmed via X-ray crystallography using the Flack parameter, which evaluates chiral centers in the crystal lattice. For the title compound, the Flack parameter was calculated as 0.1(7) , supporting the (1R,4R) assignment. The starting material’s enantiopurity (retained during synthesis) further validates the configuration .

Q. What crystallographic data are critical for refining the structure of this compound?

The orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 9.6472(4) Å , b = 9.7084(4) Å , c = 12.2323(5) Å was used. Refinement with SHELXL-97 achieved R₁ = 0.030 and wR₂ = 0.081 . Key geometric parameters include:

Bond/ParameterValue (Å/°)
C–O (lactone)1.352(2)
C–N (bridge)1.471(2)
Torsion angle (O–C–C–N)−57.69(10)°
Full data are deposited under CCDC 1062075 .

Advanced Research Questions

Q. How does the bicyclic framework influence conformational stability and reactivity?

The [2.2.2] bicyclic system imposes rigid chair-like conformations, reducing ring strain compared to smaller analogs (e.g., [2.2.1]). Computational studies (DFT) reveal that substituents at bridgehead positions (e.g., tert-butyl in derivatives) enhance stability by minimizing steric clashes. The lactone oxygen participates in weak intramolecular C–H···O interactions, further stabilizing the structure .

Q. What challenges arise in resolving diastereomeric mixtures during synthesis?

Synthetic routes involving cis/trans diastereomers (e.g., 5-hydroxypipecolic acid precursors) require precise control of reaction conditions. Acidic lactonization selectively converts the cis-isomer, while the trans-isomer remains unreacted. Separation is achieved via:

  • Differential solubility (lactone vs. linear ester).
  • Chromatography using chiral stationary phases.
  • Crystallization-driven diastereomer resolution .

Q. Can this compound serve as a bioisostere in drug design?

Yes. The bicyclo[2.2.2]octane system is explored as a saturated bioisostere for phenyl rings, improving solubility and reducing metabolic oxidation. For example, replacing aromatic moieties in protease inhibitors with this scaffold maintains target binding while enhancing pharmacokinetic properties .

Q. How do data contradictions in crystallographic refinement impact structural analysis?

Discrepancies in displacement parameters or bond lengths may arise from thermal motion or disorder. For the title compound:

  • Anisotropic displacement ellipsoids (50% probability) were modeled for non-H atoms.
  • H atoms were constrained using riding models.
  • The Flack parameter’s uncertainty (±0.7) reflects limitations in absolute configuration determination for light-atom structures .

Methodological Guidance

Q. What software and protocols are recommended for X-ray analysis of similar bicyclic compounds?

  • Data collection : Bruker APEX2 with MoKα radiation (λ = 0.71073 Å).
  • Structure solution : SHELXS-97 (direct methods).
  • Refinement : SHELXL-97 with full-matrix least-squares on .
  • Validation : CheckCIF/PLATON for symmetry and geometry errors .

Q. How can NMR spectroscopy differentiate between cis/trans isomers in synthetic intermediates?

  • ¹H NMR : Cis isomers show distinct coupling patterns (e.g., J = 4–6 Hz for vicinal protons).
  • ¹³C NMR : Lactone carbonyls resonate at ~170 ppm, while esters appear at ~165 ppm.
  • NOESY : Cross-peaks between bridgehead protons confirm relative configurations .

Q. Tables for Reference

Q. Table 1. Key Crystallographic Data

ParameterValue
Space groupP2₁2₁2₁
Unit cell volume1145.66(8) ų
Z4
R₁ (I > 2σ(I))0.030
wR₂ (all data)0.081
CCDC deposition1062075

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)
HCl/MeOH, 0°C → RT8599
H₂SO₄/EtOH, reflux7295

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.